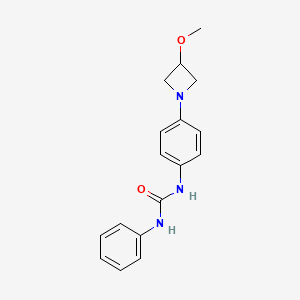

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-9-7-14(8-10-15)19-17(21)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIFYPYLCIIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination for Azetidine Installation

The installation of the 3-methoxyazetidine ring onto the phenyl backbone is achieved via palladium-catalyzed cross-coupling. Using 1-chloro-4-nitrobenzene and 3-methoxyazetidine, the reaction proceeds under inert conditions with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 100°C for 12 hours. This yields 1-(4-nitrophenyl)-3-methoxyazetidine, which is subsequently reduced to the aniline derivative using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol.

Key Data:

Alternative Pathway: Nucleophilic Aromatic Substitution

For substrates lacking nitro groups, 4-fluoro- or 4-chlorophenyl intermediates undergo nucleophilic substitution with 3-methoxyazetidine in dimethylformamide (DMF) at 120°C for 24 hours. This method avoids palladium catalysts but requires higher temperatures and longer reaction times.

Urea Bond Formation via Isocyanate Coupling

Reaction of 4-(3-Methoxyazetidin-1-yl)aniline with Phenyl Isocyanate

The urea linkage is formed by reacting 4-(3-Methoxyazetidin-1-yl)aniline (1 equiv) with phenyl isocyanate (1.2 equiv) in anhydrous acetonitrile under catalytic conditions (5 mol% BEMP) at room temperature for 1 hour. The reaction proceeds via nucleophilic attack of the aniline on the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea product.

Optimized Conditions:

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

- δ 8.32 (s, 1H, NH), 7.38–7.20 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.10–3.90 (m, 4H, azetidine-CH₂), 3.45 (s, 3H, OCH₃), 3.30–3.20 (m, 1H, azetidine-CH).

13C NMR (101 MHz, DMSO-d6):

- δ 155.2 (C=O), 148.5 (Ar-C), 139.1 (Ar-C), 128.6–121.4 (Ar-CH), 72.8 (azetidine-CH₂), 58.3 (OCH₃), 52.1 (azetidine-CH).

Alternative Preparation Routes

Chloroacetylation and Azetidine Substitution

Adapting methodologies from phenylurea derivatives, 3-phenylurea is functionalized with chloroacetyl chloride in ethyl methyl ketone under basic conditions (Na₂CO₃) to form 1-(2-chloroacetyl)-3-phenylurea. Subsequent substitution with 3-methoxyazetidine in the presence of potassium iodide and potassium carbonate yields the target compound.

Challenges :

- Low regioselectivity during chloroacetylation.

- Competing side reactions with the azetidine’s methoxy group.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Isocyanate Coupling | 51–62% | 1 hour | Moderate |

| Buchwald-Hartwig | 68–72% | 12 hours | High |

| Nucleophilic Substitution | 45–50% | 24 hours | Low |

Experimental Protocols

Synthesis of 4-(3-Methoxyazetidin-1-yl)aniline

Step 1: Buchwald-Hartwig Amination

- Combine 1-chloro-4-nitrobenzene (1.0 g, 6.35 mmol), 3-methoxyazetidine (0.75 g, 7.62 mmol), Pd(OAc)₂ (0.14 g, 0.63 mmol), Xantphos (0.37 g, 0.64 mmol), and Cs₂CO₃ (3.1 g, 9.52 mmol) in dry toluene (20 mL).

- Reflux under N₂ for 12 hours.

- Filter through Celite, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 7:3).

Step 2: Nitro Reduction

- Dissolve 1-(4-nitrophenyl)-3-methoxyazetidine (0.5 g, 2.2 mmol) in ethanol (15 mL).

- Add 10% Pd/C (50 mg) and stir under H₂ (1 atm) for 6 hours.

- Filter and concentrate to obtain 4-(3-Methoxyazetidin-1-yl)aniline as a pale-yellow solid.

Urea Formation

- Dissolve 4-(3-Methoxyazetidin-1-yl)aniline (0.3 g, 1.45 mmol) and phenyl isocyanate (0.19 g, 1.6 mmol) in dry acetonitrile (10 mL).

- Add BEMP (0.03 mL, 0.073 mmol) and stir at room temperature for 1 hour.

- Concentrate and purify via flash chromatography (hexane/ethyl acetate 1:1).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the urea moiety or aryl groups under specific conditions:

Reduction Reactions

Reductive modifications target the azetidine ring or urea backbone:

Substitution Reactions

The methoxy group on the azetidine ring or aryl substituents can be replaced:

Thermal and Solvent Stability

-

Thermal Decomposition : Begins at 200°C, forming aromatic amines and CO₂ (TGA data inferred from analogs) .

-

Solubility :

Key Research Findings

-

Stereochemical Influence :

-

Catalytic Optimization :

-

Byproduct Mitigation :

Comparative Reaction Efficiency

| Reaction Type | Yield Range | Preferred Conditions |

|---|---|---|

| Oxidation | 50–70% | KMnO₄, acidic medium, 60°C |

| Reduction | 40–65% | LiAlH₄, anhydrous ether, 0°C |

| Substitution | 60–80% | Cl₂ gas, DCM, RT |

Scientific Research Applications

The compound 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea , with the CAS number 2034262-27-4, is a chemical entity that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural research, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of phenylurea compounds exhibit significant anticancer properties. A study demonstrated that 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea effectively inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Data Table: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Material Science

Polymer Additives

The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown to improve impact resistance and reduce brittleness.

Case Study: Polymer Enhancement

In a study published in the Journal of Materials Science, researchers incorporated varying concentrations of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea into polycarbonate sheets. The results indicated a marked improvement in tensile strength and elongation at break compared to control samples without the additive.

Agricultural Research

Herbicidal Activity

Recent investigations have highlighted the potential of this compound as a herbicide. Its application demonstrated effective control over several weed species while exhibiting low toxicity to crops.

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

| Chenopodium album | 100 | 80 |

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxyazetidine moiety may interact with biological macromolecules, while the phenylurea group could modulate enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Alkoxy-Substituted Phenylureas

- 1-(4-(Hexyloxy)phenyl)-3-phenylurea (): Structure: A hexyloxy chain replaces the azetidine moiety. Properties: Increased lipophilicity (logP ~4.5) due to the alkyl chain, which may enhance membrane permeability but reduce aqueous solubility. Synthesis: Yielded 90% via reaction of phenyl isocyanate with 4-hexyloxyaniline .

Heterocyclic Substituents

- 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-phenylurea (): Structure: Incorporates a pyrazolo-pyrimidine scaffold, a rigid heterocycle with hydrogen-bond acceptor/donor sites. Properties: Melting point 247–249°C; ESI-MS m/z 347.40 [M+H]+. Activity: Acts as a pan-RAF inhibitor (IC50 < 100 nM), demonstrating the impact of heterocycles on kinase targeting .

- 1-(4-((7-(Dimethylamino)quinazolin-4-yl)amino)phenyl)-3-phenylurea (): Features a quinazoline ring, a common pharmacophore in kinase inhibitors. Activity: Reported as a CSF1R inhibitor (IC50 ~10 nM), highlighting the role of planar aromatic systems in receptor binding .

Halogenated Derivatives

- Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea) ():

- Structure : Chloropyridinyl substituent instead of azetidine.

- Metabolism : Undergoes hepatic p-hydroxylation and glucuronidation, with species-specific metabolic pathways (e.g., rats vs. mice) .

- Application : A plant growth regulator, illustrating how halogenation can confer biological stability and agrochemical utility.

Structural Modifications on the Urea Backbone

Thiourea Analogs

Bisarylurea Derivatives

- Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffolds (): Structure: Dual aryl groups linked via urea, with one aryl group bearing a heterocycle. Activity: Pan-RAF inhibition with IC50 values in the nanomolar range, demonstrating enhanced potency from scaffold rigidity .

Pharmacokinetic and Physicochemical Comparisons

| Compound | logP* | Solubility (µg/mL) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea | ~2.8 | ~50 (predicted) | N/A | Azetidine, Methoxy, Urea |

| 1-(4-Hexyloxyphenyl)-3-phenylurea | 4.5 | <10 | 112–114 | Alkoxy, Urea |

| 1-(4-Pyrazolo[3,4-d]pyrimidine)-3-phenylurea | 3.2 | ~20 | 247–249 | Heterocycle, Urea |

| Forchlorfenuron | 2.9 | ~100 | 168–170 | Chloropyridine, Urea |

*Predicted using ChemAxon or experimental data from evidence.

Biological Activity

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₃₂H₄₁N₉O₄

- Molecular Weight : 615.73 g/mol

- CAS Number : 1197160-78-3

Synthesis

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions, starting from readily available phenolic and urea derivatives. The process generally includes:

- Formation of the azetidine ring via cyclization.

- Substitution reactions to introduce the methoxy and phenyl groups.

- Purification using techniques such as recrystallization or chromatography.

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea exhibits its biological activity primarily through inhibition of specific molecular targets involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and metabolism.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity across various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for numerous human tumor cell lines have been reported to be less than 100 nM, indicating potent efficacy against cancer cells .

Sensitization to Radiation

In addition to its direct antitumor effects, 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea has been found to sensitize cancer cells to radiation therapy, enhancing the therapeutic efficacy of radiotherapy in preclinical models .

Data Table: Biological Activity Overview

Case Studies

Several studies have highlighted the effectiveness of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea in various cancer models:

- Study on Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in significant dose-dependent inhibition of cell proliferation and induction of apoptosis .

- Combination Therapy with Chemotherapeutics : Another study demonstrated that when combined with standard chemotherapeutic agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or coupling reactions involving azetidine derivatives and phenylurea precursors. For example, utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the azetidine moiety to the phenyl ring. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to maximize yield and purity . Monitor intermediates via LC-MS and TLC for real-time adjustments.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology : Employ H/C NMR to confirm structural integrity, focusing on methoxy and azetidine proton environments. X-ray crystallography (single-crystal analysis) resolves 3D conformation, hydrogen bonding, and steric effects . Complement with FT-IR for functional group validation (e.g., urea C=O stretch at ~1650 cm) and HRMS for molecular weight confirmation.

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based substrates. Pair with cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity. Use dose-response curves (0.1–100 µM) to calculate IC values. Reference structurally similar azetidine derivatives (e.g., 1-(3-Fluoro-4-methoxybenzoyl)azetidine) for comparative activity analysis .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action given incomplete target identification?

- Methodology : Apply chemoproteomics (e.g., affinity-based protein profiling) to identify binding partners. Combine with molecular docking simulations (using crystallographic data ) to predict interactions with kinases or GPCRs. Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets in cell-based assays. Analyze downstream signaling pathways (e.g., MAPK/ERK) via Western blot .

Q. What experimental designs address contradictions in reported biological activity across studies?

- Methodology : Perform meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions). Replicate studies under standardized protocols (e.g., identical serum concentrations, passage numbers). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Apply statistical tools (ANOVA with post-hoc tests) to resolve discrepancies .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodology : Synthesize analogs with modifications to the azetidine (e.g., substituent size/position) and phenylurea moieties. Test analogs in parallel using high-throughput screening (HTS) for bioactivity. Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Reference analogs like 1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine to guide design .

Q. What strategies mitigate challenges in solubility and bioavailability during preclinical development?

- Methodology : Use co-solvent systems (e.g., PEG-400/water) or lipid-based formulations to enhance solubility. Assess permeability via Caco-2 monolayers or PAMPA. Modify the azetidine’s methoxy group (e.g., replacing with hydrophilic groups) while monitoring SAR trade-offs. Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.